molecular formula C7H7BrN2O B1329827 (2-Bromophenyl)urea CAS No. 13114-90-4

(2-Bromophenyl)urea

Cat. No.: B1329827
CAS No.: 13114-90-4
M. Wt: 215.05 g/mol
InChI Key: QXEDXIJDCOADGG-UHFFFAOYSA-N
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Description

(2-Bromophenyl)urea is an organic compound with the molecular formula C7H7BrN2O It is a derivative of urea where one of the hydrogen atoms is replaced by a 2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromophenyl)urea can be synthesized through the reaction of 2-bromoaniline with isocyanates or carbamoyl chlorides. One common method involves the reaction of 2-bromoaniline with potassium isocyanate in water, which is a mild and efficient process . The reaction typically proceeds under ambient conditions, making it a practical approach for laboratory synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of phosgene to generate the corresponding isocyanate, which then reacts with 2-bromoaniline. This method, although effective, requires careful handling due to the toxicity of phosgene .

Chemical Reactions Analysis

Types of Reactions: (2-Bromophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products: The major products formed from these reactions include substituted ureas, amines, and thioureas, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Bromophenyl)urea has several applications in scientific research:

Comparison with Similar Compounds

    Thiourea: Similar to (2-Bromophenyl)urea, thiourea contains a sulfur atom instead of an oxygen atom.

    Phenylurea: This compound lacks the bromine atom and has different chemical and biological properties compared to this compound.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

(2-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEDXIJDCOADGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074496
Record name (2-Bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-90-4
Record name Urea, (2-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The urea was prepared from 3-hydroxy 4-amino benzoic acid (3.69 g, 24 mmol) and 2-bromo phenyl isocyanate (24 mmol) by general Method B. It was purified by dilution of the DMF solution with methylene chloride and precipitation with hexane (4.0 g, 48%). EI-MS m/z 351 (M+H)+
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The urea was prepared from 2-hydroxy 3-amino benzoic acid (300 mg, 2 mmol) and 2-bromo phenyl isocyanate by general Method B. It was purified by dilution of the DMF solution with methylene chloride and precipitation with hexane (0.287 g, 41%). EI-MS m/z 351 (M+H)+
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The urea was synthesized from 2-(2-thiophene sulfonyl amino) aniline(1 mmol) and 2-bromo phenyl isocyanate(1 mmol) by general Method B. It was purified by dilution with methylene chloride and precipitation with hexane. Filtering afforded the desired compound(0.29 g, 64%). EI-MS m/z 450(M−H)−.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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